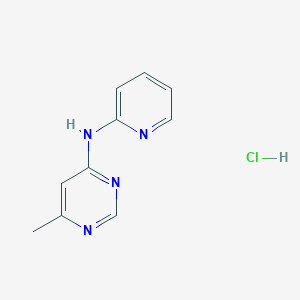

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

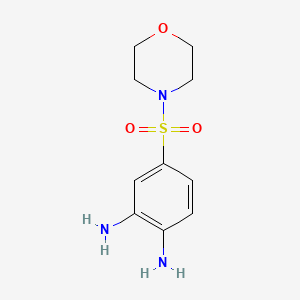

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including this compound, has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another synthesis method involves a Curtius rearrangement .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, a group to which 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride belongs, have been evaluated for antihypertensive activity. For instance, certain compounds in this group showed the ability to lower blood pressure in rats to normotensive levels at specific oral doses (Bennett et al., 1981).

Chemical Synthesis and Characterization Research has been conducted on the synthesis and characterization of compounds related to this compound. For instance, the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines has been explored (Schmidt, 2002).

Biological Activities Several studies have investigated the biological activities of pyrimidine derivatives. One study synthesized and screened a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, finding certain compounds to be potent in vitro and active as anti-inflammatory agents in animal models (Altenbach et al., 2008). Another study found that Schiff bases derived from pyrimidinic compounds displayed good corrosion inhibition for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).

Anticancer Properties Compounds related to this compound have been evaluated for their anticancer properties. For example, 5-deaza analogues of aminopterin and folic acid, synthesized from 5-cyanouracil and related compounds, showed significant anticancer activity (Su et al., 1986).

Pharmacology and Toxicology The stability of pyrimidine derivatives in various conditions has been a subject of study. For instance, the stability of HI 6, a pyridinium compound, in acidic solutions has been examined, revealing that the compound is most stable at pH levels between 2 and 3 (Eyer et al., 2004).

Wirkmechanismus

Mode of Action

The mode of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This interaction and the resulting changes in the mitochondrial function contribute to its fungicidal activity .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its inhibition of mitochondrial complex I. This inhibition disrupts the normal electron transport chain, affecting the energy production in the cells

Result of Action

The molecular and cellular effects of the action of this compound are related to its fungicidal activity. By inhibiting the mitochondrial complex I, it disrupts the energy production in the cells, leading to cell death and thus exhibiting fungicidal activity .

Action Environment

Like other agrochemicals, factors such as temperature, ph, and presence of other chemicals could potentially influence its action and efficacy .

Eigenschaften

IUPAC Name |

6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPMPEQKGPCXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)

![1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2717543.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2717547.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)